REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](Cl)=[O:6].C[Si]([C:15]([Si](C)(C)C)([C:19]([O-:21])=[O:20])[C:16]([O-:18])=[O:17])(C)C.CCN([CH2:31][CH3:32])CC.[Li+].[Br-].OS(O)(=O)=O.[CH3:40]C#N>C(OC(C)=C)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:5](=[O:6])[CH2:15][C:16]([OH:18])=[O:17])[CH:8]=[CH:9][CH:10]=1.[Cl:1][C:2]1[CH:3]=[C:4]([C:5]2[O:6][C:31]([CH3:32])([CH3:40])[O:21][C:19](=[O:20])[CH:15]=2)[CH:8]=[CH:9][CH:10]=1 |f:3.4|
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)Cl)C=CC1
|
Name
|
bis(trimethylsilyl)malonate
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C(C(=O)[O-])(C(=O)[O-])[Si](C)(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
8.19 g
|
Type
|
reactant
|
Smiles
|
[Li+].[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(=C)C
|
Name
|
crude material
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C(CC(=O)O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1=CC(OC(O1)(C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](Cl)=[O:6].C[Si]([C:15]([Si](C)(C)C)([C:19]([O-:21])=[O:20])[C:16]([O-:18])=[O:17])(C)C.CCN([CH2:31][CH3:32])CC.[Li+].[Br-].OS(O)(=O)=O.[CH3:40]C#N>C(OC(C)=C)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:5](=[O:6])[CH2:15][C:16]([OH:18])=[O:17])[CH:8]=[CH:9][CH:10]=1.[Cl:1][C:2]1[CH:3]=[C:4]([C:5]2[O:6][C:31]([CH3:32])([CH3:40])[O:21][C:19](=[O:20])[CH:15]=2)[CH:8]=[CH:9][CH:10]=1 |f:3.4|
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)Cl)C=CC1
|
Name
|
bis(trimethylsilyl)malonate
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C(C(=O)[O-])(C(=O)[O-])[Si](C)(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
8.19 g
|
Type
|
reactant
|
Smiles
|
[Li+].[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(=C)C
|
Name
|
crude material
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C(CC(=O)O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1=CC(OC(O1)(C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |